molecular formula C19H19ClN4O3 B2699796 3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol CAS No. 881435-08-1

3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol

Cat. No.: B2699796
CAS No.: 881435-08-1
M. Wt: 386.84
InChI Key: DNWHPJYIZLQPEU-UHFFFAOYSA-N
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Description

3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol is a synthetic organic compound belonging to the class of triazine derivatives. This compound is characterized by its complex structure, which includes a triazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

    Substitution Reactions: The introduction of the 5-chloro-2-methoxyphenyl and 4-ethoxybenzyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Final Assembly: The final step involves the coupling of the substituted triazine with the amino and hydroxyl groups, typically under mild conditions to avoid degradation of the sensitive functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a formyl derivative, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are investigated for their pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol
  • 3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxyphenyl)-1,2,4-triazin-5-ol

Uniqueness

Compared to similar compounds, 3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. Its ethoxybenzyl group, for instance, may enhance its lipophilicity and membrane permeability, making it more effective in certain biological applications.

Properties

IUPAC Name

3-(5-chloro-2-methoxyanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-3-27-14-7-4-12(5-8-14)10-16-18(25)22-19(24-23-16)21-15-11-13(20)6-9-17(15)26-2/h4-9,11H,3,10H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWHPJYIZLQPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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